1-ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-Ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide involves several steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates and yields.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yields.
Chemical Reactions Analysis
1-Ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions:
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted piperidine derivatives.
Scientific Research Applications
1-Ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-Ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide can be compared with other piperidine derivatives:
Properties
IUPAC Name |
1-ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-27(24,25)22-14-6-7-16(15-22)20(23)21-17-10-12-19(13-11-17)26-18-8-4-3-5-9-18/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLXNZDLIRUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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